molecular formula C15H17N3O3 B2484264 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone CAS No. 2034592-18-0

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone

Cat. No. B2484264
CAS RN: 2034592-18-0
M. Wt: 287.319
InChI Key: MCWIPLBEGHKBKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM) utilized polyethylene glycol-400 (PEG-400) and acetic acid, highlighting a greener, solvent-free approach beneficial for similar compounds (Dhonnar et al., 2021). This method emphasizes the importance of choosing eco-friendly solvents and conditions in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. Computational methods like Density Functional Theory (DFT) can predict structural parameters, including bond lengths and angles, providing insights into the molecule's geometry. For example, DPPPM's structural analysis revealed a non-planar structure with C1 point group symmetry, which could be similar for our target molecule, indicating potential steric influences on its reactivity (Dhonnar et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, influenced by their functional groups. The presence of methanone in the compound suggests reactivity typical of ketones, including nucleophilic additions. The electronic and spectroscopic properties, explored through Time-Dependent DFT (TD-DFT), provide insights into the compound's behavior under different conditions, which is essential for designing reactions and predicting products (Dhonnar et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. X-ray diffraction studies can confirm the crystal structure, offering detailed information on molecular packing, which is vital for understanding the compound's stability and solubility. Techniques like IR, NMR, and MS spectroscopy are instrumental in characterizing these compounds, providing a comprehensive understanding of their physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are central to the compound's applications. NMR and IR spectroscopy can elucidate the compound's functional groups, aiding in understanding its chemical behavior. Computational chemistry techniques, such as frontier molecular orbital analysis, can predict reactivity and stability, guiding the synthesis of derivatives with desired properties (Dhonnar et al., 2021).

Scientific Research Applications

Antimicrobial and Anticancer Activity

A series of novel pyrazole derivatives, including structures related to (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone, have been synthesized and evaluated for their potential antimicrobial and anticancer activities. One study highlighted the synthesis of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone derivatives, which demonstrated significant anticancer activity exceeding that of the reference drug doxorubicin in some instances. Additionally, these compounds exhibited notable antimicrobial effects, suggesting their potential as dual-function therapeutic agents against both infectious diseases and cancer (H. Hafez et al., 2016).

Antioxidant Properties

Another research effort focused on the synthesis of tri-substituted pyrazoles with antioxidant and antibacterial activities. Compounds such as (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone showcased moderate antioxidant activities. These findings were further supported by Density Functional Theory (DFT) and molecular docking analyses, revealing the compounds' potential interactions with enzymes and their antioxidant capabilities (Golea Lynda, 2021).

Synthetic and Structural Analysis

Research into the efficient synthesis and structural analysis of pyrazole derivatives continues to be a significant area of interest. For example, novel and efficient methods for synthesizing 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives have been developed. These studies not only contribute to the chemical synthesis literature but also provide insights into the potential applications of such compounds in medicinal chemistry, including their roles as intermediates in the development of drugs with various biological activities (Baliram S. Hote et al., 2014).

properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-13-7-11(8-14(9-13)21-2)15(19)17-5-6-18-12(10-17)3-4-16-18/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWIPLBEGHKBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN3C(=CC=N3)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone

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